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Compound of Interest

Compound Name:
2-(Chloromethyl)-5-methoxy-1,3-

benzothiazole

CAS No.: 131105-83-4

Cat. No.: B590485

Get Quote

Advanced Scaffold for Medicinal Chemistry & Drug
Discovery[1]
Executive Summary
2-(Chloromethyl)-5-methoxy-1,3-benzothiazole (CAS: 131105-83-4) is a privileged

heterocyclic building block extensively utilized in the synthesis of bioactive agents.[1]

Distinguished by its bicyclic benzothiazole core and a highly reactive chloromethyl electrophilic

handle, this compound serves as a critical intermediate for introducing the pharmacologically

active benzothiazole moiety into larger molecular architectures.[2]

Its utility spans therapeutic areas including oncology (antitumor agents), infectious diseases

(antimicrobials/antifungals), and neurodegenerative research (imaging tracers).[2] The 5-

methoxy substituent modulates the electronic properties of the ring system, enhancing

lipophilicity and often contributing to the fluorescence properties desirable in biological probes.
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Property Detail

IUPAC Name 2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

CAS Number 131105-83-4

Molecular Formula C₉H₈ClNOS

Molecular Weight 213.68 g/mol

Physical State Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; low

solubility in water

Stability
Moisture sensitive (hydrolysis of alkyl chloride);

light sensitive

SMILES COC1=CC2=C(C=C1)SC(=N2)CCl

Synthetic Logic & Mechanism
The "Self-Validating" Synthesis Protocol
The most robust route to 2-(chloromethyl)-5-methoxy-1,3-benzothiazole involves the

condensation of 2-amino-5-methoxybenzenethiol with chloroacetyl chloride.[1] This reaction is

preferred over chloroacetic acid methods due to the higher reactivity of the acid chloride, which

drives the initial amide formation rapidly, preventing oxidation of the sensitive thiol group.[2]

Mechanistic Causality:

N-Acylation: The amino group of the benzenethiol attacks the carbonyl of chloroacetyl

chloride. This is kinetically favored over S-acylation.[1]

Cyclodehydration: Under acidic conditions or thermal drive, the thiol group attacks the amide

carbonyl oxygen (or the imidoyl chloride intermediate), followed by loss of water to aromatize

the thiazole ring.[2]
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2-Amino-5-methoxybenzenethiol

Intermediate:
2-Chloro-N-(2-mercapto-4-methoxyphenyl)acetamide

N-Acylation
(0°C to RT, THF/Base)

Chloroacetyl Chloride
(1.1 eq)

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole

Cyclodehydration
(-H2O, Reflux/Acid Cat.)

Click to download full resolution via product page

Caption: Stepwise formation of the benzothiazole core via acylation and subsequent

cyclodehydration.

Reactivity & Functionalization
The core value of this compound lies in the chloromethyl group, which acts as a versatile

electrophile for S_N2 reactions.[2] The benzothiazole ring acts as an electron-withdrawing

group relative to the methylene, activating the chloride for displacement.

Key Transformations
O-Alkylation (Ether Formation): Reaction with phenols (e.g., 4-hydroxybenzophenone

derivatives) yields ethers.[2] This is a common strategy to link the benzothiazole

pharmacophore to other aryl systems.

N-Alkylation: Reaction with secondary amines (e.g., piperazine, morpholine) yields tertiary

amines, often improving water solubility of the final drug candidate.[2]

S-Alkylation: Reaction with thiols generates thioethers, useful in peptide mimetics or

fragment-based drug discovery.[1]
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2-(Chloromethyl)-5-methoxy-
1,3-benzothiazole

Phenolic Ethers
(Antitumor Agents)

 + Ar-OH / K2CO3

Tertiary Amines
(Solubility/Bioavailability)

 + R2NH / Et3N

Thioethers
(Peptidomimetics)

 + R-SH / NaH

Click to download full resolution via product page

Caption: Divergent synthesis capabilities of the chloromethyl scaffold via Nucleophilic

Substitution (S_N2).

Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-5-methoxy-
1,3-benzothiazole
Note: This protocol synthesizes the core scaffold from precursors.

Reagents:

2-Amino-5-methoxybenzenethiol (10 mmol)

Chloroacetyl chloride (11 mmol)[2]
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Toluene (anhydrous, 50 mL)

Triethylamine (11 mmol)[2]

Procedure:

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet, dissolve 2-amino-5-methoxybenzenethiol in anhydrous toluene. Cool to 0°C.

Acylation: Add triethylamine followed by the dropwise addition of chloroacetyl chloride over

15 minutes. Causality: Low temperature prevents uncontrolled exotherms and side reactions

at the sulfur atom.

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

Cyclization: Reflux the mixture for 3–5 hours using a Dean-Stark trap if necessary to remove

water (though the acid chloride route releases HCl). Monitor by TLC (Hexane:EtOAc 4:1).[2]

Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize HCl salts.[2]

Wash with brine. Dry organic layer over Na₂SO₄.

Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via flash column

chromatography (Silica gel, Hexane/EtOAc gradient).[2]

Protocol B: General Nucleophilic Substitution (Ether
Synthesis)
Target: Linking the scaffold to a phenol (e.g., for bioactive derivative synthesis).[2]

Reagents:

2-(Chloromethyl)-5-methoxy-1,3-benzothiazole (1.0 eq)

Substituted Phenol (1.0 eq)[2][3]

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[2]

DMF or Acetone (dry)[2]
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Procedure:

Activation: Dissolve the phenol in DMF/Acetone and add K₂CO₃. Stir at RT for 30 mins to

generate the phenoxide anion.

Coupling: Add 2-(chloromethyl)-5-methoxy-1,3-benzothiazole.

Heating: Heat to 60–80°C (DMF) or reflux (Acetone) for 4–8 hours.

Validation: Monitor consumption of the starting chloride by TLC.

Isolation: Pour into ice water. If solid precipitates, filter and wash.[2][4][5] If oil, extract with

EtOAc.[2]

Medicinal Chemistry Applications
The 5-methoxy-benzothiazole unit is a bioisostere for indole and other fused heterocycles. The

methoxy group at position 5 is critical for:

Hydrogen Bond Acceptance: Interacts with specific residues in enzyme binding pockets

(e.g., kinases).[2]

Fluorescence: Derivatives often exhibit fluorescence, making them useful as "turn-on"

probes for amyloid-beta fibrils in Alzheimer's research.[1]

Metabolic Stability: The methoxy group blocks metabolic oxidation at the 5-position.

Notable Derivatives:

(2-(Benzo[d]thiazol-2-ylmethoxy)phenyl)methanones: Synthesized via the chloromethyl

intermediate, these show potent antitumor activity against breast cancer cell lines [1].[2]

Benzothiazole-Piperazine Hybrids: Formed by displacing the chloride with piperazine, these

exhibit broad-spectrum antimicrobial activity.[1]
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Hazards: The compound is an alkylating agent. It causes skin irritation (H315), serious eye

irritation (H319), and may cause respiratory irritation (H335).[2] Treat as a potential mutagen.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to

prevent hydrolysis to the alcohol (2-hydroxymethyl analog).

Disposal: Quench excess alkylating agent with dilute ammonia or thiosulfate solution before

disposal into halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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